molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440802

Procedure details

Adipic acid (73 g) is added in portions with stirring to N,N'-diglycidyl-5,5-dimethylhydantoin (8.04 epoxide equiv./kg, 200 g) containing N-phenylimidazole (0.4 g), the temperature is kept at 100° C. and the addition is carried out over 40 minutes. The heating is maintained at 100° C. for a further 41/3 hours by which time the epoxide content has fallen to 2.35 equiv./kg.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=O.[CH2:11](N1C(C)(C)C(=O)N([CH2:24][CH:25]2[O:27][CH2:26]2)C1=O)[CH:12]1OC1.[C:28]1(N2C=CN=C2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[CH2:1]=[CH:2][C:3]1[CH:12]=[CH:11][CH:6]=[CH:5][CH:4]=1.[CH2:1]=[CH:2][C:28]1[CH:29]=[CH:30][C:31]([CH:11]=[CH2:12])=[CH:32][CH:33]=1.[CH2:26]1[O:27][CH:25]1[CH2:24][O:8][CH2:6][C:5]1[CH:28]=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=C1
Step Four
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 100° C.
ADDITION
Type
ADDITION
Details
the addition

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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